1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolinone family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxy group, a methyl group, and an oxopropyl group attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indolinone core. This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone.
Chlorobenzyl Group Introduction: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the indolinone core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Hydroxy Group Addition: The hydroxy group is introduced through a hydroxylation reaction. This can be achieved using reagents like hydrogen peroxide or osmium tetroxide.
Methyl Group Addition: The methyl group is introduced via an alkylation reaction. This step involves the reaction of the indolinone core with a methylating agent such as methyl iodide.
Oxopropyl Group Addition: The oxopropyl group is introduced through a condensation reaction involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Reactions are conducted in a continuous flow system, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a similar structure but with an ethyl group instead of a benzyl group. It may exhibit different biological activities and chemical reactivity.
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a dichlorophenoxy group instead of a chlorobenzyl group, which may result in different pharmacological properties.
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has an allyloxy group and a chloro group, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-6-5-8-15-17(12)21(11-14-7-3-4-9-16(14)20)18(23)19(15,24)10-13(2)22/h3-9,24H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXNHCKJZJVAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3Cl)(CC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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